Hexakis(phenylseleno)benzene
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Overview
Description
Hexakis(phenylseleno)benzene is an organoselenium compound characterized by a benzene ring substituted with six phenylseleno groups
Preparation Methods
The synthesis of hexakis(phenylseleno)benzene typically involves the reaction of hexaphenylbenzene with selenium reagents. One common method includes the use of phenylselenyl chloride in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and ensure high yield .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis remains the primary approach for obtaining this compound.
Chemical Reactions Analysis
Hexakis(phenylseleno)benzene undergoes various chemical reactions, including:
Oxidation: The phenylseleno groups can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of this compound can yield the corresponding selenides.
Substitution: The phenylseleno groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Hexakis(phenylseleno)benzene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds and as a reagent in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of selenium-based drugs.
Mechanism of Action
The mechanism by which hexakis(phenylseleno)benzene exerts its effects is primarily through the interaction of its selenium atoms with biological molecules. Selenium is known to play a role in redox reactions and can influence various cellular pathways. The phenylseleno groups can interact with thiol groups in proteins, leading to the modulation of enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Hexakis(phenylseleno)benzene can be compared with other similar compounds, such as hexakis(phenylthio)benzene and hexakis(phenylsulfonyl)benzene. These compounds share a similar benzene core but differ in the nature of the substituent groups (selenium, sulfur, and sulfonyl, respectively). This compound is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to its sulfur analogs .
Similar compounds include:
- Hexakis(phenylthio)benzene
- Hexakis(phenylsulfonyl)benzene
- Hexakis(phenylseleno)cyclohexane
Properties
CAS No. |
84890-07-3 |
---|---|
Molecular Formula |
C42H30Se6 |
Molecular Weight |
1008.5 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis(phenylselanyl)benzene |
InChI |
InChI=1S/C42H30Se6/c1-7-19-31(20-8-1)43-37-38(44-32-21-9-2-10-22-32)40(46-34-25-13-4-14-26-34)42(48-36-29-17-6-18-30-36)41(47-35-27-15-5-16-28-35)39(37)45-33-23-11-3-12-24-33/h1-30H |
InChI Key |
QCPTUPVZNZWHLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C2=C(C(=C(C(=C2[Se]C3=CC=CC=C3)[Se]C4=CC=CC=C4)[Se]C5=CC=CC=C5)[Se]C6=CC=CC=C6)[Se]C7=CC=CC=C7 |
Origin of Product |
United States |
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